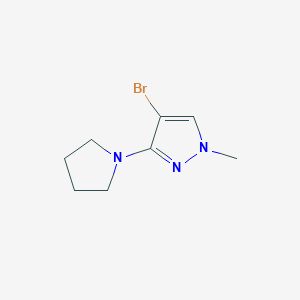

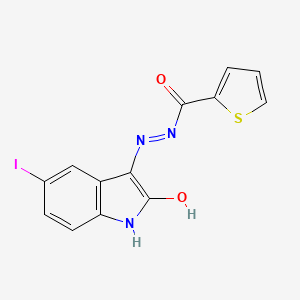

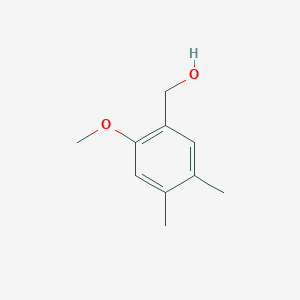

![molecular formula C9H6BrNO2S B6357356 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester CAS No. 1620412-37-4](/img/structure/B6357356.png)

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

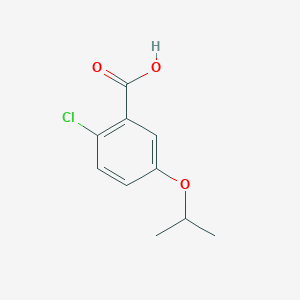

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a chemical compound with the formula C9H6BrNO2S . It has a molecular weight of 272.12 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Antimicrobial Activity

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester: is a derivative of thiazole, which has been found to possess significant antimicrobial properties. Thiazole derivatives like this compound have been synthesized and tested for their efficacy against various microbial strains. The presence of the bromo group and the isothiazole ring structure may contribute to its potential as a scaffold for developing new antimicrobial agents .

Antitumor and Cytotoxic Activity

Thiazole derivatives are known for their antitumor and cytotoxic activities. The structural features of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester could be explored for the design of novel antineoplastic drugs. Research has shown that modifications to the thiazole ring can lead to compounds with promising antitumor properties .

Neuroprotective Agents

The thiazole core is present in many compounds with neuroprotective effects. 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester could be used as a starting point for the synthesis of drugs aimed at treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and its chemical reactivity make it a candidate for further research in this field .

Anti-inflammatory Agents

Thiazole derivatives have been reported to exhibit anti-inflammatory activity. The compound could be investigated for its potential to reduce inflammation, possibly by acting on specific inflammatory pathways or mediators. This application could extend to the treatment of chronic inflammatory diseases .

Antiviral Agents

Given the ongoing need for new antiviral drugs, the thiazole ring’s presence in several antiviral compounds suggests that 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester might be a valuable lead compound. Its structure could be modified to enhance its activity against various viruses .

Development of Diagnostic Agents

The unique structure of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester makes it a potential candidate for the development of diagnostic agents. Its ability to react with specific biological targets could be utilized in imaging techniques or as a marker in diagnostic assays .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 7-bromo-1,2-benzothiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHQDQHFLYJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

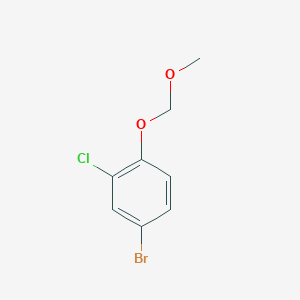

![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)